molecular formula C12H23N3O2 B7919239 N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide

Cat. No.: B7919239
M. Wt: 241.33 g/mol
InChI Key: YHRSGTSNEJSAOV-MNOVXSKESA-N
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Description

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a complex organic compound with a unique structure that includes a piperidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization to introduce the acetamide group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
  • **N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide

Uniqueness

N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRSGTSNEJSAOV-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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